N-(2,5-dimethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
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Overview
Description
N-(2,5-dimethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 2,5-dimethylphenyl group attached to the nitrogen atom of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 2,5-dimethylaniline with a thioamide precursor under specific conditions. One common method includes the use of chloroacetone as a reactant in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Brominated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial properties against drug-resistant pathogens.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the growth of bacteria and fungi by interfering with essential cellular processes. The exact molecular pathways and targets are still under investigation, but it is thought to disrupt cell wall synthesis or protein function in pathogens .
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)thiourea
- N-(2,5-dimethylphenyl)acetamide
- 4,5-dihydro-1,3-thiazol-2-amine
Uniqueness
N-(2,5-dimethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine stands out due to its specific substitution pattern on the thiazole ring, which imparts unique biological activities. Compared to other thiazole derivatives, it has shown promising activity against multidrug-resistant pathogens, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C11H14N2S |
---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H14N2S/c1-8-3-4-9(2)10(7-8)13-11-12-5-6-14-11/h3-4,7H,5-6H2,1-2H3,(H,12,13) |
InChI Key |
QPVRSAMBGOVYJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NCCS2 |
Origin of Product |
United States |
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